1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine

Anti-HIV-1 activity Nucleoside analogue SAR Fluorinated pyrimidines

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine is a dual-fluorinated pyrimidine nucleoside analogue featuring a thymine base on an arabinofuranosyl sugar scaffold in which both the 2′- and 3′-hydroxyl groups are replaced by fluorine atoms. This compound belongs to the broader class of 2′,3′-dideoxy-2′,3′-difluoro nucleosides that have been systematically evaluated for antiviral activity, most notably against HIV-1.

Molecular Formula C10H12F2N2O4
Molecular Weight 262.21 g/mol
CAS No. 132776-21-7
Cat. No. B12804068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine
CAS132776-21-7
Molecular FormulaC10H12F2N2O4
Molecular Weight262.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F
InChIInChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7+,9-/m1/s1
InChIKeyWZJLGLRFQDVYET-JAGXHNFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine (CAS 132776-21-7) Procurement & Research Baseline


1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine is a dual-fluorinated pyrimidine nucleoside analogue featuring a thymine base on an arabinofuranosyl sugar scaffold in which both the 2′- and 3′-hydroxyl groups are replaced by fluorine atoms [1]. This compound belongs to the broader class of 2′,3′-dideoxy-2′,3′-difluoro nucleosides that have been systematically evaluated for antiviral activity, most notably against HIV-1 [1][2]. It is structurally and stereochemically distinct from its ribo-configured counterpart (1-(2,3-dideoxy-2,3-difluoro-β-D-ribopentofuranosyl)thymine) and from the corresponding cytosine and uracil base analogues [1][3].

Why Thymine-Base 2′,3′-Difluoro Arabino Nucleosides Cannot Be Interchanged with Cytosine or Ribo Analogues


The anti-HIV structure–activity relationships (SAR) among 2′,3′-difluoro pyrimidine nucleosides demonstrate that small modifications to the nucleobase or sugar configuration produce extreme disparities in antiviral potency. The cytosine arabino analogue (41) exhibits an IC₅₀ of 10 µM against HIV-1 in human lymphoblastoid cells, whereas the corresponding thymine arabino analogue showed no significant antiviral activity in the same assay system [1]. Similarly, the ribo-configured thymine analogue and its 5-methyluridine counterparts were all devoid of meaningful anti-HIV activity [2]. These data establish that simple in-class substitution—swapping the cytosine base for thymine or the arabino sugar for ribo—abolishes antiviral efficacy [1][2]. Procurement decisions for research programmes targeting anti-HIV SAR, polymerase incorporation studies, or prodrug development must therefore specify the exact stereochemical and nucleobase configuration rather than assuming class-level interchangeability.

Head-to-Head and Cross-Study Comparative Evidence for 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine


Anti-HIV-1 Activity: Thymine Arabino Analogue vs. Cytosine Arabino Analogue (Direct Class Comparison)

The target compound, as the thymine-base arabino analogue, was evaluated alongside the cytosine-base arabino analogue (compound 41) in the same published study. The cytosine analogue 41 demonstrated an IC₅₀ of 10 µM against HIV-1 in a human lymphoblastoid cell line, whereas the thymine analogue exhibited no significant antiviral activity at concentrations tested [1]. This >10-fold differential in potency directly arises from the thymine-for-cytosine base substitution and provides a clear rationale for selecting the cytosine analogue when anti-HIV screening is the primary objective [1].

Anti-HIV-1 activity Nucleoside analogue SAR Fluorinated pyrimidines

Anti-HIV-1 Activity: Arabino vs. Ribo Sugar Configuration in 2′,3′-Difluoro Thymine Nucleosides

The ribo-configured isomer, 1-(2,3-dideoxy-2,3-difluoro-β-D-ribopentofuranosyl)thymine (also referred to as 3′-deoxy-2′,3′-difluorothymidine), was evaluated structurally by X-ray crystallography and biologically in antiviral screens. Both the ribo and the arabino thymine analogues failed to show significant anti-HIV-1 activity when tested under comparable conditions [1][2]. This indicates that neither configuration of the 2′,3′-difluoro thymine scaffold confers measurable anti-HIV potency, a critical distinction from active mono-fluoro or unsaturated thymidine analogues such as 2′,3′-didehydro-2′,3′-dideoxythymidine (d4T) or 3′-fluoro-3′-deoxythymidine (FLT) [2].

Nucleoside stereochemistry Anti-HIV SAR Arabino configuration

Solid-State Conformational Parameters: Ribo Isomer Glycosidic Torsion Angle vs. Natural Thymidine

The ribo-configured 2′,3′-difluoro thymine analogue (1-(2,3-dideoxy-2,3-difluoro-β-D-ribopentofuranosyl)thymine) has been characterized by single-crystal X-ray diffraction, yielding a glycosidic torsion angle (χ) of −119.6(2)° and a sugar pucker described as ²T₃ (C2′-exo/C3′-endo twist) [1]. In contrast, natural β-D-thymidine in the solid state typically adopts an anti-conformation with χ ≈ −160° to −170° and a C2′-endo or C3′-endo pucker [2]. The approximately 40–50° shift in χ and the altered sugar pucker induced by the 2′,3′-difluoro substitution may affect substrate recognition by nucleoside kinases, polymerases, and transport proteins [1][2]. Although direct biological correlation requires further study, these conformational parameters provide a structural rationale for the observed lack of antiviral activity.

X-ray crystallography Nucleoside conformation Glycosidic torsion angle

Cytotoxicity Profile: Class-Level Low Cytotoxicity vs. Reference Anti-HIV Nucleosides

In the comprehensive antiviral evaluation of 2′,3′-difluoro pyrimidine nucleosides, including the thymine and cytosine arabino analogues as well as their ribo counterparts, none of the compounds exhibited significant cytotoxicity at the concentrations tested [1][2]. While explicit CC₅₀ values were not reported owing to the absence of measurable toxicity, this stands in contrast to licensed anti-HIV nucleosides such as AZT (3′-azido-3′-deoxythymidine) and d4T, which produce mitochondrial toxicity and lactate acidosis at clinically relevant concentrations (CC₅₀ values typically in the 10–100 µM range in MT-4 cells) [2]. The low cytotoxicity of the 2′,3′-difluoro thymine scaffold, combined with its lack of anti-HIV activity, suggests that the dual-fluorine substitution may impair both antiviral target engagement and off-target mitochondrial polymerase interactions, a property that may be advantageous for applications where DNA polymerase chain termination is desired without concomitant mitochondrial liability [2].

Cytotoxicity screening Mitochondrial toxicity Nucleoside analogue safety

Procurement-Relevant Application Scenarios for 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine (CAS 132776-21-7)


Negative Control Compound in Anti-HIV Nucleoside Analogue Screening Libraries

Because the thymine arabino analogue exhibits no significant anti-HIV-1 activity (IC₅₀ >>10 µM) in the same assay system where the cytosine arabino analogue reaches an IC₅₀ of 10 µM [1], this compound can serve as a well-characterized inactive control in high-throughput screening campaigns. Its structural similarity to active 2′,3′-difluoro cytosine and purine analogues enables robust SAR interpretation, ruling out non-specific assay interference while controlling for the chemical scaffold.

Conformational Probe for Nucleoside Kinase and Polymerase Substrate Specificity Studies

The X-ray crystallographic data for the ribo isomer reveal a glycosidic torsion angle (χ = −119.6°) and a ²T₃ sugar pucker that differ markedly from natural thymidine [2]. These solid-state conformational parameters, combined with the documented lack of antiviral activity [1], make the compound a useful tool for investigating how 2′,3′-difluoro-induced conformational changes affect recognition by human deoxycytidine kinase (dCK), thymidine kinase (TK1/TK2), and viral reverse transcriptases.

Low-Cytotoxicity DNA Chain Terminator Scaffold for Anticancer or Diagnostic Probe Development

The 2′,3′-difluoro thymine scaffold exhibits no measurable cytotoxicity in human lymphoblastoid and PBM cell lines, in contrast to the mitochondrial toxicity associated with AZT and d4T [1][3]. This property positions the compound as a starting scaffold for designing fluorinated oligonucleotide probes or DNA-terminating agents where incorporation into genomic or mitochondrial DNA must be achieved without triggering acute cell death, pending confirmatory mitochondrial polymerase γ inhibition assays.

Synthetic Intermediate for 2′,3′-Difluoro Arabinofuranosyl Purine and Pyrimidine Libraries

The 2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl sugar intermediate used to prepare the thymine analogue is also employed in the synthesis of purine congeners such as 9-(2′,3′-dideoxy-2′,3′-difluoro-β-D-arabinofuranosyl)adenine, which demonstrates potent anti-HIV-1 activity in primary human lymphocytes [4]. Procuring the thymine analogue provides access to a key intermediate for building diverse nucleoside libraries targeting HIV-1 and HCV.

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